AF-DX 384 is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. It demonstrates a preferential affinity for M2 muscarinic receptor subtypes, exhibiting higher binding affinity for this subtype compared to other muscarinic subtypes (M1, M3, M4, M5). [, , ] This selectivity makes AF-DX 384 a valuable tool in scientific research to investigate the role of M2 receptors in various physiological and pathological processes. It is commonly used as a radioligand, labeled with tritium ([3H]AF-DX 384), to quantify and characterize M2 receptor densities and binding properties in different tissues and experimental models. [, , , , , , , , , , , ]
Several synthetic routes have been developed to produce AF-DX 384. A primary route involves a multi-step process beginning with 2-(chloromethyl)pyridine, progressing through a series of reactions to obtain the desired polyamine precursor, which is then coupled with a benzodiazepine derivative to form AF-DX 384. [] Another method utilizes 3-aminolactam as the starting material, leading to the perhydroazepine isomer of AF-DX 384. [] The choice of synthetic route impacts the overall yield and purity of the final product. Researchers have investigated alternative pathways and optimizations to improve efficiency and explore potential modifications to the compound's structure. []
AF-DX 384 possesses a complex tricyclic structure with distinct functional groups contributing to its binding affinity and selectivity for muscarinic receptors. The molecule contains a pyrido[2,3-b][1,4]benzodiazepine core, substituted with a piperidine ring linked through an ethyl amino carbonyl chain. [, ] The dipropylamino methyl substituent on the piperidine ring is crucial for its interaction with the muscarinic receptor binding site. [, ] The specific arrangement and spatial orientation of these groups are essential for its M2 receptor selectivity. Structural analysis using techniques like X-ray crystallography and molecular modeling helps researchers understand the interactions between AF-DX 384 and the M2 receptor binding pocket, providing insights into the molecular basis of its selectivity and potential modifications to enhance its properties. []
The chemical reactions involved in the synthesis of AF-DX 384 involve various transformations, including alkylations, reductions, and amide bond formation. [] The specific conditions and reagents used in each step influence the yield and purity of the intermediates and the final product. For instance, the ring enlargement of piperidine derivatives, a key step in one synthetic route, is influenced by the substituent on the heterocyclic nitrogen. [] Optimizing reaction conditions and exploring alternative reagents is crucial to develop efficient and scalable synthetic processes for AF-DX 384.
AF-DX 384 exerts its effects by competitively binding to the orthosteric binding site of muscarinic M2 receptors, thereby preventing the binding and signaling of acetylcholine, the endogenous ligand. [, , , , , ] This binding interaction is characterized by high affinity and selectivity for the M2 subtype. [, , , , , , , ] Studies have shown that AF-DX 384 exhibits negative cooperativity in its interaction with M2 receptors, suggesting potential allosteric interactions within the receptor complex. [, ] This unique property suggests a more complex interaction than simple competitive binding, influencing the kinetics of ligand binding and receptor activation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2